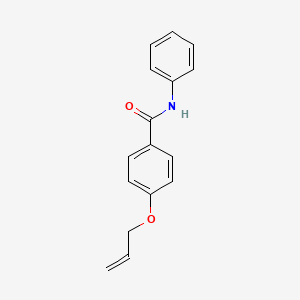![molecular formula C19H17NO3 B4403095 2-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4403095.png)
2-[3-(8-quinolinyloxy)propoxy]benzaldehyde
描述
2-[3-(8-quinolinyloxy)propoxy]benzaldehyde, also known as Q-VD-OPh, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.
作用机制
2-[3-(8-quinolinyloxy)propoxy]benzaldehyde acts as a caspase inhibitor by binding to the active site of caspases and preventing their activation. This compound has been found to inhibit caspases 1, 3, 8, and 9. Caspases are involved in the initiation and execution of apoptosis, and their inhibition can prevent cell death. This compound has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit cell death in various cell types, including neurons, astrocytes, and cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to protect against ischemia-reperfusion injury in the heart and brain.
实验室实验的优点和局限性
2-[3-(8-quinolinyloxy)propoxy]benzaldehyde has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited availability.
未来方向
There are several future directions for the use of 2-[3-(8-quinolinyloxy)propoxy]benzaldehyde in scientific research. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to protect against neuronal death in vitro and in vivo, and further studies are needed to explore its potential therapeutic effects in neurodegenerative diseases. Another potential application is in the treatment of cancer. This compound has been found to inhibit cell death in cancer cells, and further studies are needed to explore its potential as a cancer therapeutic. Finally, this compound may have potential as a tool in cell biology research, as it can be used to inhibit caspase activity and prevent apoptosis in various cell types.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects. This compound has potential applications in the treatment of neurodegenerative diseases, cancer, and as a tool in cell biology research. Further studies are needed to explore its potential therapeutic effects and to overcome its limitations.
科学研究应用
2-[3-(8-quinolinyloxy)propoxy]benzaldehyde has been found to have potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit caspase activity, which is involved in programmed cell death or apoptosis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-(3-quinolin-8-yloxypropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-14-16-6-1-2-9-17(16)22-12-5-13-23-18-10-3-7-15-8-4-11-20-19(15)18/h1-4,6-11,14H,5,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFGIXTKZKYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2,4-dichloro-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzoate](/img/structure/B4403030.png)
![3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4403034.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4403041.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4403044.png)
![N-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]propan-2-amine hydrochloride](/img/structure/B4403046.png)
![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-methoxybenzamide](/img/structure/B4403049.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4403054.png)

![4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403068.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4403070.png)
![{2-[3-(1H-imidazol-1-yl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4403071.png)


![methyl 3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzoate](/img/structure/B4403088.png)